2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid
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Description
“2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid” is a synthetic organic compound . It is a derivative of tetrazole, a class of heterocyclic compounds that consist of a five-membered ring with four nitrogen atoms . This compound is not found in nature and is used in diverse scientific research due to its unique structure.
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A specific synthetic approach involves the use of triethyl orthoformate and sodium azide .
Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid” includes a tetrazole ring attached to a phenyl ring via a carboxylic acid group . The phenyl ring carries a trifluoromethoxy group, which is an electron-withdrawing group .
Chemical Reactions Analysis
Tetrazoles, including “2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid”, exhibit multiple reactivity . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .
Physical And Chemical Properties Analysis
Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . They are soluble in water and acetonitrile . The presence of free N-H causes the acidic nature of tetrazoles .
Safety And Hazards
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O3/c10-9(11,12)19-6-3-1-5(2-4-6)16-14-7(8(17)18)13-15-16/h1-4H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPOJTSLOPXWGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid |
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